EPO - 11096-26-7

EPO

Catalog Number: EVT-1514655
CAS Number: 11096-26-7
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of erythropoietin occurs predominantly in the peritubular fibroblasts of the renal cortex. Under conditions of low oxygen (hypoxia), transcription factors such as hypoxia-inducible factor-2 activate the EPO gene, leading to increased production of the hormone. The process involves several steps:

  1. Transcription: The EPO gene is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a polypeptide chain of 165 amino acids.
  3. Post-translational Modifications: The nascent polypeptide undergoes glycosylation, where carbohydrate chains are added to stabilize the protein and enhance its biological activity .

Recombinant erythropoietin is produced using various expression systems, including mammalian cell lines (such as Chinese hamster ovary cells) that facilitate proper folding and glycosylation patterns similar to those of endogenous erythropoietin.

Molecular Structure Analysis

Structure and Data

Erythropoietin has a molecular mass of approximately 30.4 kDa and consists of four antiparallel alpha-helices and two beta-sheets, forming a compact globular structure . The protein's structure includes:

  • Amino Acid Sequence: 165 residues.
  • Disulfide Bridges: Two intrachain disulfide bonds that stabilize its conformation.
  • Glycosylation Sites: Three N-glycans at asparagine residues (24, 38, and 83) and one O-glycan at serine 126, which are critical for its stability and activity .

The structural configuration allows erythropoietin to bind effectively to its receptor, initiating downstream signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Erythropoietin interacts with its receptor through a series of binding reactions that activate intracellular signaling pathways:

  1. Binding: Erythropoietin binds to the erythropoietin receptor (EpoR), forming a complex that promotes receptor dimerization.
  2. Signal Transduction: This dimerization activates associated Janus kinases (Jak2), leading to tyrosine phosphorylation of the receptor and subsequent activation of transcription factors that promote erythrocyte production .
  3. Degradation: Post-activation, the EpoR undergoes internalization and dephosphorylation by phosphatases, terminating the signal .

These reactions are critical for regulating red blood cell production in response to physiological demands.

Mechanism of Action

Process and Data

The mechanism by which erythropoietin stimulates erythropoiesis involves several key steps:

  1. Receptor Binding: Erythropoietin binds to its receptor on erythroid progenitor cells.
  2. Dimerization: This binding induces dimerization of the receptor, which activates Jak2 kinases associated with the receptor.
  3. Signal Cascades: Activated Jak2 phosphorylates specific tyrosine residues on EpoR, triggering downstream signaling cascades involving transcription factors such as STAT5 (signal transducer and activator of transcription) that promote cell survival and proliferation .
  4. Erythrocyte Development: Ultimately, these signals lead to increased production of red blood cells from progenitor cells in the bone marrow.

This process is vital for maintaining adequate oxygen levels in tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Erythropoietin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30.4 kDa.
  • Isoelectric Point: Varies due to glycosylation; typically ranges between pH 5.0 - 6.0.
  • Solubility: Highly soluble in physiological saline solutions due to its glycosylated nature.
  • Stability: The presence of glycan structures enhances its stability against proteolytic degradation in circulation .

These properties influence both its biological function and therapeutic applications.

Applications

Scientific Uses

Erythropoietin has significant applications in clinical medicine:

  1. Anemia Treatment: It is primarily used for treating anemia associated with chronic kidney disease or cancer therapies.
  2. Athletic Performance: Due to its ability to increase red blood cell mass, it has been misused as a performance-enhancing drug in sports.
  3. Neuroprotection: Emerging research suggests potential neuroprotective effects in conditions like stroke or traumatic brain injury due to non-hematopoietic actions .
Introduction to Erythropoietin (EPO)

Definition and Biological Role in Hematopoiesis

Erythropoietin (EPO) is a 166-amino acid glycoprotein hormone with a molecular weight of approximately 30.4 kDa, characterized by three N-linked glycosylation sites (Asn24, Asn38, Asn83) and one O-linked glycosylation site (Ser126), stabilized by disulfide bonds between Cys7-Cys161 and Cys29-Cys33 [4] [7]. Primarily synthesized in the renal interstitial peritubular cells in adults, with fetal production occurring in the liver, EPO functions as the principal regulator of erythropoiesis—the process of red blood cell (RBC) formation [1] [4]. Its secretion is exquisitely sensitive to tissue oxygen levels through a hypoxia-inducible factor (HIF)-mediated pathway: under hypoxic conditions (e.g., anemia, high altitude), HIF-α subunits stabilize, dimerize with HIF-β, and transactivate the EPO gene [4] [7].

EPO binds to its specific receptor (EPOR) on erythroid progenitors in the bone marrow, triggering a signaling cascade essential for RBC production. The EPOR, a member of the type I cytokine receptor superfamily, features a 226-amino acid extracellular domain, a 23-amino acid transmembrane domain, and a 235-amino acid intracellular domain containing binding sites for JAK2 and tyrosine phosphorylation sites [4]. Upon EPO binding, EPOR dimerizes, activating JAK2 kinase and subsequent phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). This pathway:

  • Promotes survival: By upregulating the anti-apoptotic protein Bcl-xL, EPO prevents apoptosis in erythroid progenitor cells (CFU-E and BFU-E stages) [1] [4].
  • Stimulates proliferation/differentiation: STAT5 activation induces erythroid-specific transcription factors (GATA1, FOG1, TAL1, EKLF, BCL11A), driving expression of hemoglobin synthesis genes and terminal maturation into enucleated RBCs [4] [8].
  • Modulates metabolism: Enhances glucose uptake and ATP production in erythroid progenitors to support increased metabolic demands during differentiation [4].

Table 1: EPO Biosynthesis and Hematopoietic Functions

AspectDetails
Primary SourceRenal interstitial peritubular cells (adults); Hepatocytes (fetal)
Molecular Weight30.4 kDa (mature protein)
Key Structural Features166 amino acids; 3 N-glycosylation sites; 1 O-glycosylation site; 2 disulfide bonds
Hypoxic RegulationHIF-1α/HIF-2α stabilization → EPO gene transactivation
Target CellsBone marrow BFU-E (Burst-Forming Unit-Erythroid) and CFU-E (Colony-Forming Unit-Erythroid) progenitors
Core FunctionsProhibition of apoptosis (via Bcl-xL); Stimulation of proliferation; Induction of terminal erythroid differentiation

Evolutionary Conservation of EPO Signaling Pathways

The EPO-EPOR signaling axis exhibits remarkable evolutionary conservation across vertebrates, underscoring its fundamental role in oxygen homeostasis. Studies in zebrafish (Danio rerio) reveal that:

  • Zebrafish epo and epor genes share moderate sequence identity with mammalian counterparts but demonstrate parallel expression patterns, with epo expression in the heart and kidney increasing during anemia or hypoxia [2].
  • Morpholino-mediated knockdown of epor in zebrafish embryos ablates definitive erythropoiesis, mirroring the embryonic lethality observed in EPO- or EPOR-null mice due to severe anemia [2] [4].
  • Overexpression of zebrafish epo mRNA induces polycythemia, marked by expanded populations of cells expressing erythroid markers (gata1, βe1-globin) and transcription factors (scl, c-myb, ikaros) [2].
  • STAT5 is indispensable for EPO’s effects in zebrafish, as STAT5 inhibition blocks EPO-driven erythropoietic expansion, confirming conservation of the JAK2-STAT5 pathway [2].

In cartilaginous and reptilian species, which retain nucleated erythrocytes, key apoptotic regulators of mammalian erythropoiesis similarly govern erythroid maturation:

  • In the elasmobranch Torpedo marmorata and the sea turtle Caretta caretta, immature erythroblasts exhibit high Bcl-2 and Bcl-xL (anti-apoptotic) expression, while mature erythrocytes show elevated Bax (pro-apoptotic) and caspases [5].
  • This maturation-associated shift toward pro-apoptotic proteins facilitates erythrocyte turnover, demonstrating functional conservation of intrinsic apoptosis regulation despite nuclear retention [5].
  • X-ray irradiation disrupts this balance in Torpedo, suppressing Bcl-2/Bcl-xL and inducing Bax, confirming evolutionary conservation of stress-induced eryptosis (programmed erythrocyte death) [5].

Table 2: Evolutionary Conservation of EPO/EPOR Signaling and Erythroid Apoptosis

OrganismConserved ElementsFunctional Evidence
Zebrafishepo/epor genes; Hypoxia-responsive expression; JAK2-STAT5-Bcl-xL pathwayepor knockdown → Defective erythropoiesis; epo overexpression → Polycythemia; STAT5 abrogation blocks EPO effects
Torpedo/CarettaBcl-2, Bcl-xL, Bax expression gradients during erythropoiesis; Caspase activation in mature cellsBax↑/Bcl-2↓/Bcl-xL↓ in mature vs. immature erythrocytes; Irradiation disrupts apoptotic protein balance
MammalsEPOR-JAK2-STAT5-Bcl-xL axis; Nuclear extrusion in mature RBCsEPOR-/- mice: embryonic lethality (E13.5); STAT5-/-: Impaired stress erythropoiesis

Scope of Academic Research on EPO

Contemporary EPO research extends far beyond its hematopoietic functions, exploring its pleiotropic roles and molecular mechanisms:

  • Non-Hematopoietic EPOR Signaling: EPOR is expressed as a heterodimer (EPOR chain + CD131 β-common chain) in non-hematopoietic tissues, enabling EPO-mediated effects:
  • Angiogenesis: EPO directly stimulates endothelial cell proliferation, migration, and tube formation via PI3K-AKT-eNOS and STAT5 pathways. It upregulates VEGF receptors (VEGFR-1, VEGFR-2) and synergizes with VEGF, enhancing neovascularization in ischemic heart and limb models [9] [4].
  • Tissue Protection: EPO inhibits apoptosis in neurons, cardiomyocytes, and endothelial cells during ischemia via AKT/STAT3-mediated survival pathways and mitochondrial stabilization [1] [9].
  • Bone Remodeling: EPO promotes osteogenic differentiation of mesenchymal stem cells (MSCs), upregulating Sox-5, Sox-6, Sox-9, collagen type II, and aggrecan, thereby supporting skeletal regeneration [9] [4].
  • Epigenetic Regulation: In murine erythroblasts, EPO rapidly modulates chromatin dynamics:
  • Reprograms enhancer activity (H3K27ac marks) at loci linked to erythroid genes (Tal1, Bcl11a, Mir144/451).
  • Establishes a cis-regulatory network involving GATA1, TAL1, and STAT5-bound enhancers, many evolutionarily conserved [8].
  • Super-enhancers (large clusters of enhancers) drive expression of key erythroid identity genes during EPO-stimulated differentiation [8].
  • Novel Therapeutic Applications: Research focuses on leveraging EPO’s non-hematopoietic properties:
  • Regenerative Medicine: EPO-induced endothelial transdifferentiation of MSCs enhances angiogenesis in ischemic tissues [4] [9].
  • Cancer Biology: Investigating EPOR’s role in tumor angiogenesis (e.g., multiple myeloma) and EPO’s effects on tumor cell survival [9] [4].
  • Metabolic Regulation: EPO modulates glucose uptake in adipocytes via AKT and reverses microvascular dysfunction in hypercholesterolemia [9].

These diverse research avenues highlight EPO as a critical regulator of cellular survival, differentiation, and metabolism across multiple physiological systems, driving innovation in treating anemia, ischemic injuries, and degenerative disorders.

Properties

CAS Number

11096-26-7

Product Name

EPO

Molecular Formula

NULL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.